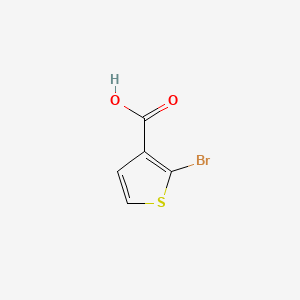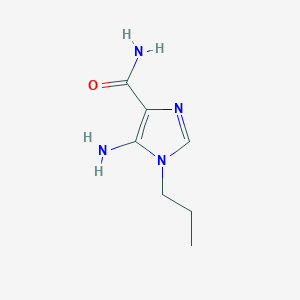
5-Amino-1-propyl-1H-imidazole-4-carboxamide
Übersicht
Beschreibung
5-Amino-1-propyl-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structures
5-Amino-1-propyl-1H-imidazole-4-carboxamide has been a subject of study in the synthesis and analysis of crystal structures of related compounds. For instance, research has explored the synthesis and crystallization of similar imidazole derivatives, examining their molecular geometries and how these are influenced by substituents at different positions of the imidazole ring. Notably, these studies often involve examining the stabilization of molecular conformations through intramolecular hydrogen bonding (Banerjee et al., 1999).
Molecular Structure Analysis
The molecular structure of variants of this compound has been a key focus in several studies. These investigations often center on the planarity of the imidazole ring and the structural patterns it forms. Additionally, the role of intramolecular hydrogen bonds in linking imidazole rings has been a significant area of research, contributing to a deeper understanding of the compound's molecular behavior (Briant et al., 1995).
Chemical Synthesis and Reactions
The compound has been pivotal in the development of methods for chemical synthesis and reaction studies. For instance, research has been conducted on efficient synthesis methods for guanines, where derivatives of this compound have been utilized. Such studies have contributed significantly to the field of organic chemistry, offering insights into novel reaction pathways and synthesis techniques (Alhede et al., 1991).
Enzymatic Polymerization
The enzymatic polymerization of derivatives of this compound has also been a subject of research. This involves studying the polymerization processes using specific enzymes, contributing to the understanding of biochemical pathways and the synthesis of biologically relevant compounds (Pochet & D'ari, 1990).
Antiviral and Anticancer Applications
Certain derivatives of this compound have been studied for their potential antiviral and anticancer activities. This includes the synthesis and testing of various imidazole nucleosides, which are significant in exploring new therapeutic avenues (Guglielmi et al., 1999).
Role in Microbial Growth
The compound has been investigated for its role in microbial growth, particularly in relation to Escherichia coli. Such studies provide valuable insights into the metabolic pathways of microorganisms and can have implications for understanding bacterial physiology and developing antibacterial strategies (Ben-Ishai et al., 1951).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar compound, 5-aminoimidazole-4-carboxamide ribonucleotide (aicar), is known to stimulate amp-dependent protein kinase (ampk) activity .
Mode of Action
Aicar, a structurally similar compound, is known to stimulate ampk activity . AMPK is a key regulator of cellular energy homeostasis and is activated under conditions of low intracellular ATP levels .
Biochemical Pathways
Aicar is known to be involved in the generation of inosine monophosphate . It’s plausible that 5-Amino-1-propyl-1H-imidazole-4-carboxamide might also be involved in similar biochemical pathways.
Biochemische Analyse
Biochemical Properties
5-Amino-1-propyl-1H-imidazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine transporters and adenosine kinase, leading to the formation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide-5′-monophosphate (ZMP), which mimics AMP and stimulates AMP-activated protein kinase (AMPK) activity . This interaction is crucial for its role in modulating cellular energy homeostasis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates AMPK, which in turn regulates glucose and lipid metabolism, protein synthesis, and cellular proliferation . Additionally, it has been observed to have antifibrotic effects in several cell types, making it a potential therapeutic agent for countering fibrosis .
Molecular Mechanism
The molecular mechanism of this compound involves its uptake into cells via adenosine transporters and subsequent phosphorylation by adenosine kinase to form ZMP . ZMP mimics AMP, leading to the activation of AMPK. This activation results in various downstream effects, including modulation of protein synthesis, glucose and lipid metabolism, and regulation of cytokine production and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to the compound can lead to sustained activation of AMPK and its associated metabolic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively activates AMPK and modulates metabolic pathways without causing significant adverse effects . At higher doses, it may lead to toxic effects, including potential disruptions in cellular energy homeostasis and metabolic imbalances .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as adenosine kinase and AMPK, influencing metabolic flux and metabolite levels . The activation of AMPK by this compound leads to increased glucose uptake and fatty acid oxidation, contributing to its overall metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via adenosine transporters . These transporters facilitate its uptake into cells, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by its interactions with various binding proteins and transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with adenosine kinase and AMPK . Its activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects. Additionally, post-translational modifications may play a role in directing the compound to specific cellular compartments .
Eigenschaften
IUPAC Name |
5-amino-1-propylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-2-3-11-4-10-5(6(11)8)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVONFJCKVYNYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491745 | |
| Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61507-88-8 | |
| Record name | 5-Amino-1-propyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30491745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

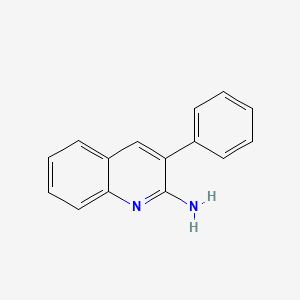






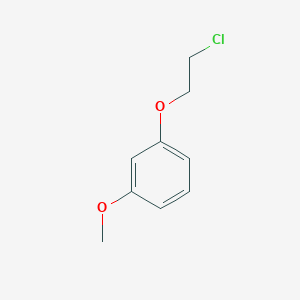

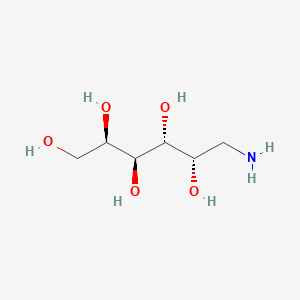
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)


